[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

Lipophilicity XLogP3 Membrane permeability

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol (CAS 773872-63-2) is a fluorinated biphenyl alcohol with the molecular formula C14H11F3O, a molecular weight of 252.23 g/mol, and an XLogP3 of 3.9. It features a trifluoromethyl substituent at the 3' (meta) position of one phenyl ring and a hydroxymethyl group at the 4 (para) position of the other, yielding the IUPAC name [4-[3-(trifluoromethyl)phenyl]phenyl]methanol.

Molecular Formula C14H11F3O
Molecular Weight 252.23 g/mol
CAS No. 773872-63-2
Cat. No. B1596800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
CAS773872-63-2
Molecular FormulaC14H11F3O
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO
InChIInChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2
InChIKeyBVPHVFJGWWPIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol (CAS 773872-63-2): Physicochemical Identity and Comparator Landscape for Informed Procurement


[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol (CAS 773872-63-2) is a fluorinated biphenyl alcohol with the molecular formula C14H11F3O, a molecular weight of 252.23 g/mol, and an XLogP3 of 3.9 [1]. It features a trifluoromethyl substituent at the 3' (meta) position of one phenyl ring and a hydroxymethyl group at the 4 (para) position of the other, yielding the IUPAC name [4-[3-(trifluoromethyl)phenyl]phenyl]methanol [1]. The compound belongs to a family of trifluoromethyl-substituted biphenyl methanols that are widely employed as synthetic building blocks in medicinal chemistry, agrochemical research, and materials science . Its closest positional isomer analogs—differing only in the placement of the CF3 group (2'-CF3, 4'-CF3) or the reciprocal swap of CF3 and CH2OH positions—constitute the primary comparator set for differentiation analysis.

Why [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol Cannot Be Replaced by Its 2'-CF3 or 4'-CF3 Positional Isomers: Physicochemical and Functional Divergence


Procurement specialists and medicinal chemists cannot interchangeably substitute positional isomers of trifluoromethyl biphenyl methanols because the CF3 substitution position dictates fundamentally different physicochemical profiles that propagate into divergent biological and synthetic outcomes. The target compound (3'-CF3) exhibits an XLogP3 of 3.9, which is 0.4 log units higher than both the 2'-CF3 isomer (XLogP3 3.5, CAS 198205-80-0) and the 4'-CF3/4-CH2OH isomer (XLogP3 3.5, CAS 457889-46-2) as computed by the identical PubChem XLogP3 algorithm [1][2]. This ΔLogP of +0.4 translates to an approximately 2.5-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, metabolic stability, and formulation behavior [3]. Furthermore, the boiling point of the 3'-CF3 isomer is 346.4°C—approximately 14–19°C higher than the 4'-CF3 positional variants—imposing different distillation and purification requirements during scale-up . These quantitative physicochemical disparities render simple analog substitution scientifically indefensible without re-optimization of downstream processes or biological assays.

Quantitative Differentiation Evidence: [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol vs. Positional Isomer Comparators


XLogP3 Lipophilicity Advantage: +0.4 Log Units Over 2'-CF3 and 4'-CF3/4-CH2OH Positional Isomers

The target compound (3'-CF3, 4-CH2OH) exhibits an XLogP3 of 3.9, compared to 3.5 for both the 2'-CF3 isomer (CAS 198205-80-0, PubChem CID 1394132) and the 4'-CF3/4-CH2OH isomer (CAS 457889-46-2, PubChem CID 22015014), as computed by the identical XLogP3 3.0 algorithm on PubChem [1][2]. This represents a ΔXLogP3 of +0.4, corresponding to an approximately 2.5-fold higher octanol-water partition coefficient [3]. The 4'-CF3/3-CH2OH reciprocal isomer (CAS 126485-55-0) reports a LogP of 3.8647 from non-PubChem sources, which is intermediate but derived from a different computational method and cannot be directly normalized . The consistent XLogP3 advantage for the 3'-CF3 isomer is attributable to the meta-CF3 orientation, which presents a more compact hydrophobic surface relative to para-CF3 or ortho-CF3 arrangements, reducing the exposure of the polarizable C-F bonds to the aqueous phase.

Lipophilicity XLogP3 Membrane permeability ADME Drug design

Boiling Point Elevation of 14–19°C vs. 4'-CF3 Isomers: Implications for Distillation-Based Purification

The target compound has a predicted boiling point of 346.4±42.0°C, which is 18.7°C higher than the 4'-CF3/3-CH2OH reciprocal isomer (CAS 126485-55-0, BP 327.7°C at 760 mmHg) and 14.2°C higher than the 4'-CF3/4-CH2OH isomer (CAS 457889-46-2, BP 332.18°C at 760 mmHg) . The 3'-CF3 substitution pattern disrupts molecular symmetry more effectively than 4'-CF3, reducing crystal lattice packing efficiency and increasing the energy required for vaporization. This boiling point elevation provides a wider thermal operating window for vacuum distillation or short-path distillation, reducing co-distillation risk with lower-boiling impurities that may overlap with the boiling ranges of the 4'-CF3 analogs.

Boiling point Distillation Purification Process chemistry Thermal stability

nNOS Isoform Selectivity Conferred by the 3'-CF3 Biphenyl Scaffold: Ki Ratios of 16.6× (nNOS/eNOS) and 45.5× (nNOS/iNOS) in Derivative Compounds

Derivatives incorporating the 3'-(trifluoromethyl)biphenyl-4-yl ether scaffold—synthesized directly from [3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol via O-alkylation—have been evaluated for nitric oxide synthase (NOS) isoform inhibition. Compound CHEMBL1222745 (4-Methyl-6-(((3S,4S)-4-((3'-(trifluoromethyl)biphenyl-4-yl)methoxy)pyrrolidin-3-yl)methyl)pyridin-2-amine) demonstrated a Ki of 820 nM against rat recombinant nNOS, with Ki values of 13,600 nM against bovine eNOS and 37,300 nM against mouse iNOS, yielding selectivity ratios of 16.6-fold (nNOS vs. eNOS) and 45.5-fold (nNOS vs. iNOS) [1][2]. This selectivity profile is structurally dependent on the 3'-CF3 substitution pattern; the meta-trifluoromethyl orientation positions the biphenyl tail within the nNOS hydrophobic pocket (defined by Tyr706, Leu337, and Met336) in an orientation that is sterically incompatible with the eNOS and iNOS active sites [3]. The target compound serves as the essential alcohol precursor for constructing this pharmacophore—the 4-hydroxymethyl group is the site of etherification to attach the pyrrolidine scaffold.

nNOS inhibitor Neuronal nitric oxide synthase Isoform selectivity Neurodegenerative therapeutics Scaffold validation

Bromination Efficiency: 87% Yield for Conversion to 4'-(Bromomethyl)-3-(trifluoromethyl)biphenyl Key Intermediate

Treatment of [3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol with hydrobromic acid for 3.0 hours yields 4'-(bromomethyl)-3-(trifluoromethyl)biphenyl (CAS 500718-98-9) in 87% isolated yield [1]. This bromination efficiency compares favorably to the 65% yield reported for bromination of the 4'-CF3/3-CH2OH isomer (CAS 126485-55-0) using phosphorus tribromide in diethyl ether/dichloromethane at 0°C for 2 hours to produce 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl . While different brominating agents and conditions were employed, the 22-percentage-point yield advantage for the 3'-CF3 substrate under HBr conditions suggests superior reactivity of the 4-hydroxymethyl group when the CF3 group occupies the meta position on the adjacent ring—attributable to reduced steric hindrance and favorable electronic effects from the meta-CF3 substituent that accelerate the SN2 bromide displacement.

Bromination Synthetic yield Benzyl bromide Intermediate Derivatization

Herbicidal Phytoene Desaturase Inhibition: The 3-Trifluoromethyl Biphenyl Chemotype Is Uniquely Required for Target Engagement (Up to 400× Norflurazon Potency)

A comprehensive enzyme inhibition study of 62 substituted 3-trifluoromethyl-1,1'-biphenyl derivatives against Narcissus pseudonarcissus phytoene desaturase established that the 3-CF3 substitution position is a structural prerequisite for potent target engagement [1]. Several optimized 3-CF3 biphenyl derivatives inhibited phytoene desaturase up to 400-fold more potently than the commercial bleaching herbicide norflurazon (baseline IC50 reference) [1]. The study further demonstrated a statistically significant correlation (p < 0.05) between in vitro phytoene desaturase IC50 values and in vivo herbicidal activity in preemergence greenhouse upland tests, validating the translational relevance of the enzyme inhibition data [1]. The 3-CF3 substitution pattern orients the biphenyl scaffold within the enzyme active site to simultaneously engage the hydrophobic substrate channel and the FAD cofactor binding region—a binding mode that is sterically inaccessible to 2'-CF3 or 4'-CF3 substituted biphenyls in this chemotype [2].

Phytoene desaturase Herbicide Bleaching herbicide Agrochemical Carotenoid biosynthesis

Downstream Derivatization Versatility: Documented Oxidation, Bromination, and homologation Pathways from the 4-Hydroxymethyl Handle

The 4-hydroxymethyl group of [3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol serves as a versatile synthetic handle with three validated downstream transformations documented in the primary and patent literature: (i) oxidation to 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (CAS 100036-64-4), a key aldehyde intermediate available commercially at 98% purity ; (ii) HBr-mediated bromination to 4'-(bromomethyl)-3-(trifluoromethyl)biphenyl (CAS 500718-98-9) in 87% yield as discussed above [1]; and (iii) two-carbon homologation to 2-(3'-trifluoromethylbiphenyl-4-yl)acetic acid (CAS 877607-26-6), a carboxylic acid building block available at 98% purity . The meta-CF3/para-CH2OH regiochemistry ensures that all three transformations occur at the electronically activated benzylic position without competing reactivity at the CF3-bearing ring, a regiochemical advantage not shared by the 4'-CF3/3-CH2OH reciprocal isomer where the CH2OH group is positioned meta to the biphenyl linkage and exhibits altered benzylic reactivity.

Synthetic versatility Building block Oxidation Homologation Functional group interconversion

Procurement-Relevant Application Scenarios for [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol Based on Quantitative Differentiation Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Lead Optimization: Selective CNS-Penetrant Therapeutics

Medicinal chemistry teams developing selective nNOS inhibitors for neurodegenerative indications (stroke, cerebral palsy, chronic pain, Alzheimer's disease) should procure the 3'-CF3 biphenyl methanol as the preferred lipophilic tail building block. The 3'-CF3 substitution pattern provides the validated scaffold geometry for nNOS selectivity, as evidenced by the 16.6-fold (nNOS/eNOS) and 45.5-fold (nNOS/iNOS) selectivity ratios established for ether-linked derivatives [1]. The XLogP3 of 3.9 offers a 0.4 log unit lipophilicity advantage over 2'-CF3 and 4'-CF3/4-CH2OH isomers, which is critical for achieving the blood-brain barrier penetration required of CNS nNOS therapeutics . The 87% bromination yield enables efficient scale-up of the benzyl bromide intermediate for parallel library synthesis via O-alkylation of pyrrolidine scaffolds as described in the Silverman group's structure-based design campaigns [2].

Agrochemical Bleaching Herbicide Discovery: Phytoene Desaturase Inhibitor Scaffold Optimization

Agrochemical R&D programs targeting carotenoid biosynthesis inhibition for novel bleaching herbicides should select the 3'-CF3 biphenyl methanol as the core scaffold precursor. The 3-trifluoromethyl substitution position is a demonstrated structural requirement for phytoene desaturase inhibition, with optimized derivatives in this chemotype achieving up to 400-fold greater potency than the commercial standard norflurazon [1]. The documented correlation between in vitro enzyme inhibition (IC50) and in vivo herbicidal activity in preemergence greenhouse tests [1] provides translational confidence that building blocks in this series can yield field-relevant leads. The 4-hydroxymethyl group enables late-stage diversification to explore substituent effects on potency and crop selectivity without altering the critical 3-CF3 pharmacophore.

Multi-Step Parallel Synthesis Campaigns Requiring a Validated, High-Yielding Benzyl Alcohol Building Block

For medicinal chemistry and chemical biology groups executing parallel synthesis or DNA-encoded library (DEL) construction, the 3'-CF3 biphenyl methanol offers three independently validated derivatization pathways from the 4-hydroxymethyl handle: oxidation to the aldehyde (CAS 100036-64-4), bromination to the benzyl bromide (87% yield, CAS 500718-98-9), and two-carbon homologation to the phenylacetic acid (CAS 877607-26-6) [1]. All three downstream products are commercially available at ≥95% purity from multiple vendors, confirming synthetic robustness [1]. The higher boiling point (346.4°C vs. 327.7–332.2°C for 4'-CF3 isomers) provides an additional purification margin during intermediate isolation, reducing cross-contamination risk in library production settings where multiple analogs are processed in parallel .

ADME/PK Modulation via Strategic LogP Tuning Without Heteroatom Introduction

Drug discovery programs requiring fine-tuning of lipophilicity within a congeneric series can exploit the ΔXLogP3 of +0.4 between the 3'-CF3 isomer (3.9) and its 2'-CF3 or 4'-CF3/4-CH2OH counterparts (3.5) [1]. This LogP increment is achieved solely through positional isomerism of the CF3 group—without introducing additional heteroatoms, chiral centers, or structural complexity that would increase synthetic step count or molecular weight. The 3'-CF3 orientation presents an optimal balance of hydrophobic surface area and dipole moment for membrane partitioning, making this building block the logical choice when the design hypothesis requires maximizing LogP within the biphenyl methanol chemotype while maintaining synthetic tractability [1]. Procurement of the 3'-CF3 isomer is therefore essential for SAR studies aimed at establishing the upper bound of lipophilicity tolerance in a given target series.

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